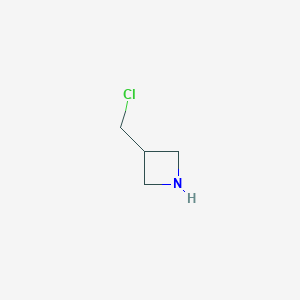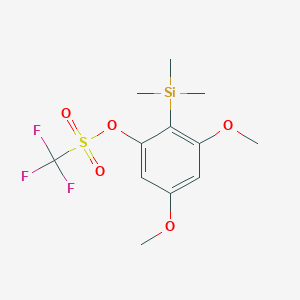
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-ethynylphenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-ethynylphenyl)propanoic acid is a complex organic compound with a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, an ethynyl group, and a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-ethynylphenyl)propanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.
Formation of the Ethynyl Group: The ethynyl group is introduced through a Sonogashira coupling reaction, which involves the coupling of an aryl halide with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Coupling with Propanoic Acid: The final step involves the coupling of the intermediate with a propanoic acid derivative under appropriate reaction conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance scalability.
化学反応の分析
Types of Reactions
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-ethynylphenyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carbonyl group.
Reduction: The propanoic acid moiety can be reduced to form an alcohol.
Substitution: The Fmoc protecting group can be removed under basic conditions to reveal the free amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: The Fmoc group can be removed using a base such as piperidine.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of the free amino group.
科学的研究の応用
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-ethynylphenyl)propanoic acid has several scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Used in the design and synthesis of novel materials with specific properties.
作用機序
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-ethynylphenyl)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in π-π interactions, while the Fmoc group can provide steric hindrance, influencing the compound’s binding affinity and selectivity.
類似化合物との比較
Similar Compounds
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid: Lacks the ethynyl group, which may affect its reactivity and binding properties.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-bromophenyl)propanoic acid:
Uniqueness
The presence of the ethynyl group in (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-ethynylphenyl)propanoic acid provides unique reactivity and binding properties, making it a valuable compound for various scientific research applications.
特性
分子式 |
C26H21NO4 |
|---|---|
分子量 |
411.4 g/mol |
IUPAC名 |
(2S)-3-(2-ethynylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C26H21NO4/c1-2-17-9-3-4-10-18(17)15-24(25(28)29)27-26(30)31-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h1,3-14,23-24H,15-16H2,(H,27,30)(H,28,29)/t24-/m0/s1 |
InChIキー |
GXKSCDKTRJBRQX-DEOSSOPVSA-N |
異性体SMILES |
C#CC1=CC=CC=C1C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
正規SMILES |
C#CC1=CC=CC=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


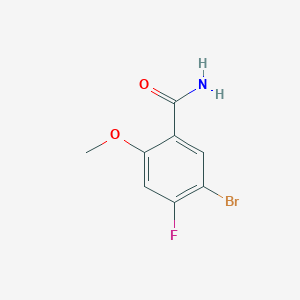
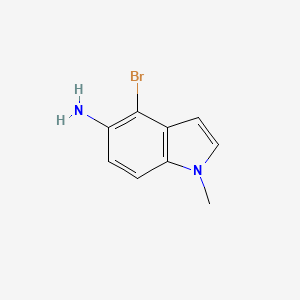

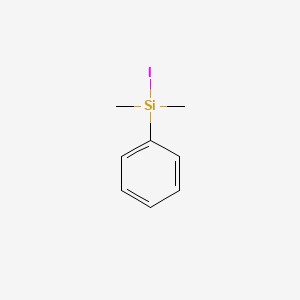
![1-(5-Methylimidazo[1,2-a]pyridin-6-yl)ethan-1-one](/img/structure/B12835104.png)
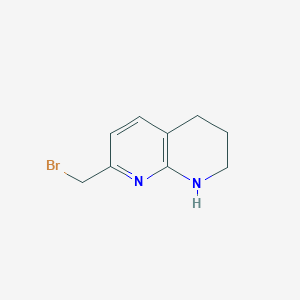
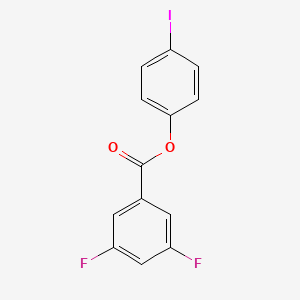
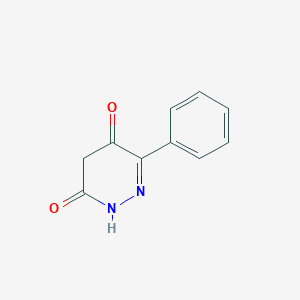
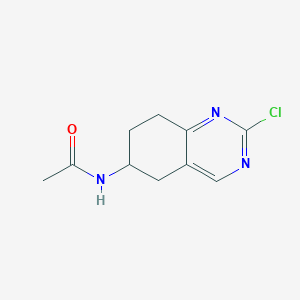
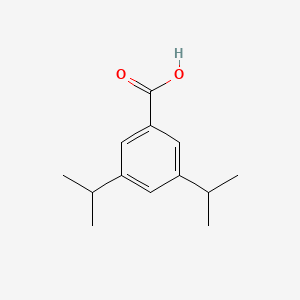
![2-(6-Methylpyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B12835141.png)

